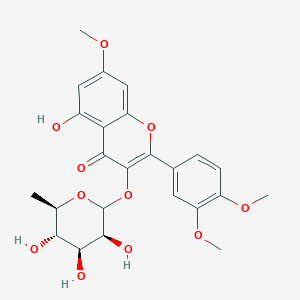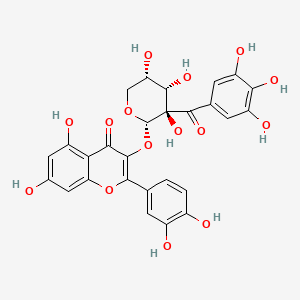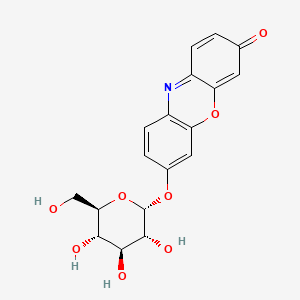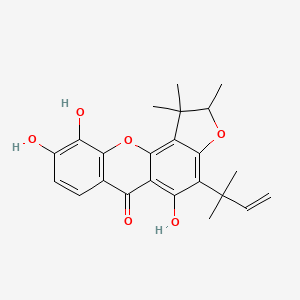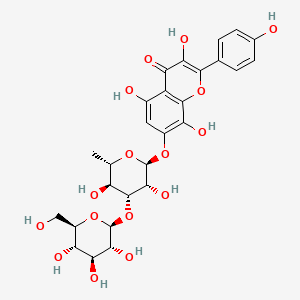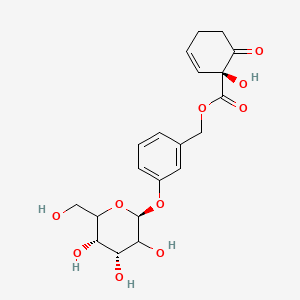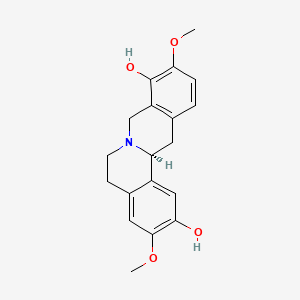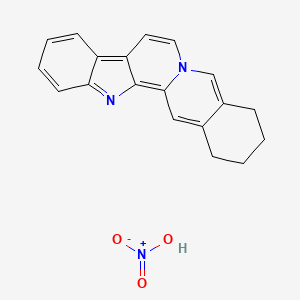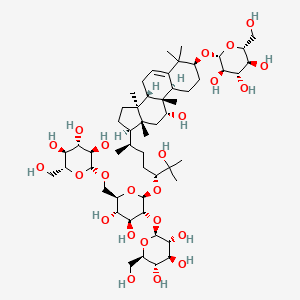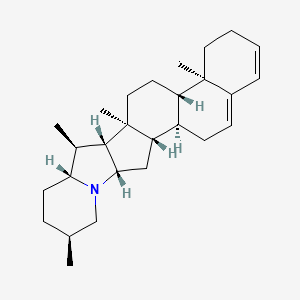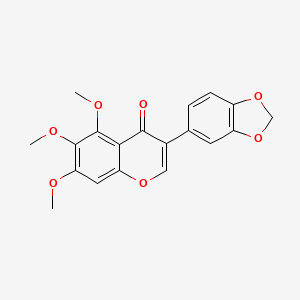
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone is a natural product found in Dipteryx odorata and Cordyla africana with data available.
Wissenschaftliche Forschungsanwendungen
Molecular Mechanisms in Cancer Treatment Genistein, an isoflavone similar to 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, has been extensively studied for its effects on cancer. It exhibits potential beneficial effects on severe diseases, including cancer, by inducing apoptosis, cell cycle arrest, and having antiangiogenic, antimetastatic, and anti-inflammatory effects. The detailed molecular mechanisms of genistein in various cancer models have been well-documented, revealing its interactions with cellular targets and suggesting its potential for novel therapeutic strategies (Tuli et al., 2019).
Cardiovascular Health and Antihypertensive Properties Genistein has also been identified for its cardiovascular health benefits. It exhibits vasodilating, anti-thrombotic, and anti-atherosclerotic properties. The substance is a phyto-oestrogen with estrogenic activity as both an agonist and antagonist. These properties suggest genistein's potential as an anti-hypertensive agent in various experimental models. However, more clinical trials are required to confirm its efficacy (Sureda et al., 2017).
Anti-Inflammatory and Immunomodulatory Effects Research indicates that genistein and similar flavonoids have strong anti-inflammatory activity in vitro and in vivo. Luteolin, a flavonoid similar to 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, has been used in traditional medicine to treat inflammation-related symptoms. The anti-inflammatory activity of luteolin is linked to its regulation of transcription factors such as STAT3, NF-κB, and AP-1 (Aziz et al., 2018).
Antioxidant and Hepatoprotective Properties Flavonoids like genistein are known for their antioxidant properties. They provide protection against free radicals, which are implicated in over a hundred degenerative disorders in humans. These compounds, including 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, are considered promising candidates for new drug development due to their significant antioxidant potential. However, further research on the mechanisms of action and clinical validation is needed (Lawal et al., 2016).
Metabolic Fate and Bioavailability Understanding the metabolic fate of flavonoids is crucial for evaluating their bioavailability and potential health benefits. A study on the metabolic fate of flavan-3-ols highlighted the importance of the gut microbiota in producing significant in vivo metabolites, which have implications for the absorption and efficacy of compounds like 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone (Wiese et al., 2015).
Eigenschaften
CAS-Nummer |
51986-39-1 |
|---|---|
Produktname |
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone |
Molekularformel |
C19H16O7 |
Molekulargewicht |
356.33 |
Synonyme |
3-(1,3-Benzodioxol-5-yl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one; Diptodoratidin; Odorantin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



